molecular formula C7H8N2O2S B031640 5-(Methylsulfanyl)-2-nitroaniline CAS No. 31431-10-4

5-(Methylsulfanyl)-2-nitroaniline

Cat. No. B031640
Key on ui cas rn: 31431-10-4
M. Wt: 184.22 g/mol
InChI Key: NWHJZKYOSJGALD-UHFFFAOYSA-N
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Patent
US04072696

Procedure details

A mixture of 2 g. sodium hydroxide, 2.4 g. methylmercaptan and 20 ml. dimethylformamide is stirred at room temperature for two hours. 3.0 g. 2-amino-4-chloro-1-nitrobenzene is added and the mixture stirred for 1 1/2 hours. Water is added and the crude product filtered off. Recrystallization from methanol yields pure 2-amino-4-methylthio-1-nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][SH:4].CN(C)C=O.[NH2:10][C:11]1[CH:16]=[C:15](Cl)[CH:14]=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19]>O>[NH2:10][C:11]1[CH:16]=[C:15]([S:4][CH3:3])[CH:14]=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 1 1/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2 g
FILTRATION
Type
FILTRATION
Details
the crude product filtered off
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)SC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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